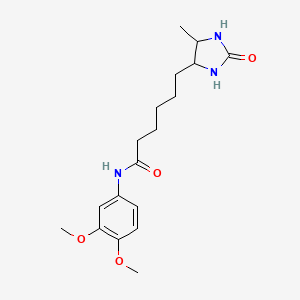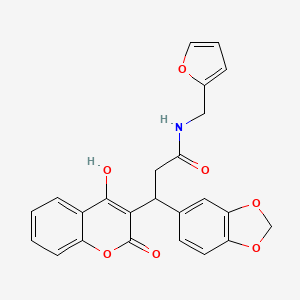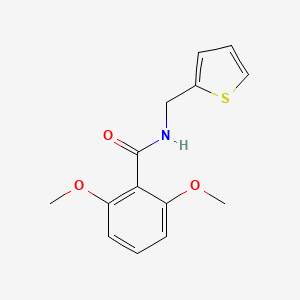
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a dimethoxyphenyl group, an imidazolidinone ring, and a hexanamide chain. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of the Hexanamide Chain: This step might involve the reaction of the imidazolidinone intermediate with a hexanoic acid derivative, such as hexanoyl chloride, in the presence of a base like triethylamine.
Introduction of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the amide nitrogen.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methoxy groups or the imidazolidinone ring.
Reduction: Reduction reactions might target the carbonyl group in the imidazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-6-(2-oxoimidazolidin-4-yl)hexanamide: Lacks the methyl group on the imidazolidinone ring.
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide: Has a shorter alkyl chain.
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)heptanamide: Has a longer alkyl chain.
Uniqueness
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H27N3O4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C18H27N3O4/c1-12-14(21-18(23)19-12)7-5-4-6-8-17(22)20-13-9-10-15(24-2)16(11-13)25-3/h9-12,14H,4-8H2,1-3H3,(H,20,22)(H2,19,21,23) |
InChI Key |
BNPHXFJPQRIKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11055180.png)
![6-(5-bromothiophen-2-yl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055185.png)
![ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11055198.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl acetate](/img/structure/B11055200.png)

![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11055210.png)
![9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11055216.png)
![1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-](/img/structure/B11055217.png)


![2-(7-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055233.png)
![1-(3,4-Dimethoxyphenyl)-2-{[2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethanone](/img/structure/B11055241.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11055251.png)
![2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole](/img/structure/B11055260.png)
